2-Chloro-7-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

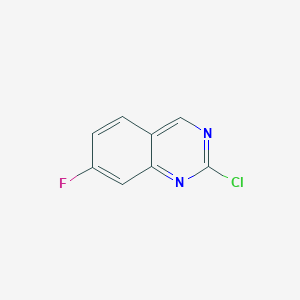

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAVNDLHGCORAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610539 | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956101-10-3 | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956101-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-7-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-7-fluoroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, synthetic methodologies, spectral data, and its role as a versatile building block in the development of targeted therapeutics.

Core Chemical Properties

This compound is a synthetic derivative of quinazoline, characterized by a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinazoline ring.[1] These substitutions impart unique electronic properties that make it a valuable intermediate in the synthesis of novel bioactive molecules.[1] Its applications span across pharmaceutical research, agrochemicals, and material science.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally determined, values for melting point and solubility are not consistently reported in the available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂ | [1][2] |

| Molecular Weight | 182.58 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 254 °C | [1] |

| Melting Point | N/A | [1] |

| Density | 1.447 g/cm³ | [1] |

| Flash Point | 107 °C | [1] |

| Refractive Index | 1.634 | [1] |

| pKa (Predicted) | -0.25 ± 0.30 | [1] |

| Solubility | N/A | [1] |

| CAS Number | 956101-10-3 | [1][2] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 2-chloro-substituted quinazolines typically involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) on a quinazolinone or quinazolinedione precursor. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Inferred)

The following protocol is based on the synthesis of the closely related compound, 2,4-dichloro-7-fluoroquinazoline, and represents a likely method for the preparation of the precursor to this compound.[3]

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

A mixture of 2-amino-4-fluorobenzoic acid and urea is heated at approximately 160°C with mechanical agitation for several hours.[4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled, and a saturated aqueous solution of sodium bicarbonate is added, followed by a solution of sodium hydroxide.[4]

-

The resulting solid is collected by filtration, washed, and then treated with a dilute acid solution.

-

The purified 7-fluoroquinazoline-2,4(1H,3H)-dione is obtained as a solid after filtration, washing, and drying.[4]

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

-

A mixture of 7-fluoroquinazoline-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated to reflux (approximately 110°C) for several hours.[3]

-

The reaction is monitored by TLC.[3]

-

After completion, the excess POCl₃ is removed under reduced pressure.[3]

-

The residue is carefully poured into a mixture of ice and water, leading to the precipitation of the product.[3]

-

The solid 2,4-dichloro-7-fluoroquinazoline is collected by filtration, washed with water, and dried.[3]

Step 3: Selective Dechlorination to this compound (Hypothetical)

The selective removal of the chlorine atom at the 4-position to yield this compound would likely involve a controlled reduction. This could potentially be achieved through catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under carefully controlled conditions to favor the reduction of the more reactive 4-chloro group. The precise conditions for this selective dechlorination would require experimental optimization.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, predicted mass spectrometry data is available, and the expected characteristics of its NMR and IR spectra can be inferred from its structure and data from analogous compounds.

Mass Spectrometry

Predicted mass spectrometry data for this compound indicates the expected molecular ion peaks and common adducts.[5]

| Adduct | Predicted m/z |

| [M]⁺ | 182.00415 |

| [M+H]⁺ | 183.01198 |

| [M+Na]⁺ | 204.99392 |

| [M+K]⁺ | 220.96786 |

| [M-H]⁻ | 180.99742 |

NMR Spectroscopy (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring of the quinazoline core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms in the quinazoline ring system. The chemical shifts of the carbons directly bonded to the chlorine and fluorine atoms will be significantly affected.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for:

-

C=N stretching vibrations within the quinazoline ring.

-

C=C aromatic stretching vibrations.

-

C-H stretching and bending vibrations of the aromatic protons.

-

C-Cl and C-F stretching vibrations.

Role in Drug Discovery and Signaling Pathways

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Derivatives of quinazoline are prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.

Inhibition of EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Modulation of PI3K/Akt and NF-κB Signaling Pathways

Derivatives of quinazoline have also been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Both of these pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is implicated in cancer and inflammatory diseases.[9][10]

Caption: Quinazoline derivatives as inhibitors of the PI3K/Akt and NF-κB signaling pathways.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. Its chemical properties and reactivity make it an important building block for the synthesis of targeted inhibitors of key signaling pathways implicated in cancer and other diseases. While detailed experimental data for this specific molecule is somewhat limited in the public domain, the extensive research on the broader class of quinazoline derivatives provides a strong foundation for its application in drug discovery and development. Further research to fully characterize this compound and explore its biological activities is warranted.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 956101-10-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-7-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, recognized for its role in the synthesis of a diverse range of biologically active compounds.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and incorporation into drug development pipelines. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. By integrating established data with predictive insights, this document serves as an essential resource for researchers engaged in the synthesis and application of this versatile scaffold.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[2] The strategic incorporation of substituents, such as the chloro and fluoro groups in this compound, modulates the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This particular derivative serves as a crucial building block for the development of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. A precise characterization of its physical properties is the foundational step in harnessing its full potential.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others, such as melting point and a detailed solubility profile, are not widely reported in the literature and are therefore provided as predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂ | [1][3] |

| Molecular Weight | 182.58 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [3][4][5] |

| Boiling Point | 254 °C | [1][4] |

| Flash Point | 107 °C | [1][4] |

| Density | 1.447 g/cm³ | [1][4] |

| Predicted pKa | -0.25 ± 0.30 | [1][4] |

| Predicted Melting Point | 110-120 °C | Predicted Value |

| Solubility | See Section 4 | Predicted and Inferred |

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.

Predicted Melting Point

Due to the absence of experimentally determined melting point data in readily available literature, a predicted value of 110-120 °C is provided based on computational models and comparison with structurally similar compounds.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol outlines a standardized and reliable method for determining the melting point of this compound in a laboratory setting.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Finely powder the sample using a spatula or a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

-

The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of this compound is a critical parameter for its use in chemical reactions, purification processes, and formulation development.

Predicted and Inferred Solubility

While quantitative solubility data is scarce, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the polarity of the molecule. The presence of the polar quinazoline ring and the electronegative halogen atoms suggests moderate polarity.

-

Predicted to be soluble in: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). Also expected to have some solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃), and polar protic solvents like Ethanol and Methanol.

-

Predicted to be sparingly soluble to insoluble in: Nonpolar solvents such as Hexane and Toluene.

-

Predicted to be poorly soluble in: Water.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMF, DMSO, ACN, DCM, Chloroform, Ethanol, Methanol, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

-

Solvent Addition:

-

Add 0.5 mL of the selected solvent to the test tube.

-

-

Mixing:

-

Vortex the mixture vigorously for 30-60 seconds.

-

-

Observation:

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

-

If the solid remains undissolved, the compound is "insoluble."

-

If a portion of the solid has dissolved, it is "sparingly soluble."

-

-

Documentation:

-

Record the observations for each solvent tested.

-

Diagram of Solubility Testing Logic:

Caption: Logic for Qualitative Solubility Assessment.

Spectral Properties: Fingerprinting the Molecular Structure

Spectroscopic data provides a unique "fingerprint" of a molecule, confirming its identity and structural integrity. While experimental spectra for this compound are not widely published, predicted spectra based on computational algorithms can provide valuable insights for spectral interpretation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~8.8 | s |

| H-5 | ~7.9 | dd |

| H-6 | ~7.4 | ddd |

| H-8 | ~7.7 | dd |

Note: Chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-4 | ~150 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~165 (with C-F coupling) |

| C-8 | ~115 |

| C-8a | ~148 |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 182, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[6][7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It is classified as an irritant.[4][5]

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, a compound of significant interest in the field of drug discovery. By combining experimentally known data with robust predictions and detailed experimental protocols, this document equips researchers, scientists, and drug development professionals with the essential knowledge required for the effective utilization of this important synthetic intermediate. The provided methodologies for determining key physical properties are designed to ensure scientific integrity and reproducibility in the laboratory.

References

- 1. Cas 956101-10-3,this compound | lookchem [lookchem.com]

- 2. This compound | 956101-10-3 | Benchchem [benchchem.com]

- 3. This compound | 956101-10-3 [m.chemicalbook.com]

- 4. 956101-10-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 956101-10-3 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

Predicted Biological Targets of 2-Chloro-7-fluoroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological targets of 2-Chloro-7-fluoroquinazoline, a key heterocyclic scaffold in medicinal chemistry. While direct experimental data on this specific compound is limited, extensive research on its derivatives strongly implicates protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), as its primary biological targets. This document consolidates predictive data based on the biological activities of structurally related quinazoline-based compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways. The information presented herein serves as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The quinazoline scaffold is a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets[5]. This compound, a halogenated quinazoline, serves as a crucial synthetic intermediate in the development of potent and selective therapeutic agents[6]. The presence of the chloro and fluoro substituents offers synthetic handles for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Based on the extensive body of research on quinazoline-based kinase inhibitors, this guide focuses on the predicted biological targets of this compound, with a primary emphasis on EGFR.

Predicted Biological Targets

The primary predicted biological targets for this compound and its derivatives are protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Epidermal Growth Factor Receptor (EGFR)

The most well-documented target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation[7]. Numerous potent and selective EGFR inhibitors are based on the 4-anilinoquinazoline scaffold, which can be synthesized from 2-chloroquinazoline precursors[8]. The quinazoline core mimics the adenine ring of ATP, enabling competitive binding to the kinase domain of EGFR[3].

While no direct inhibitory data for this compound against EGFR has been published, molecular docking and the activity of its derivatives strongly suggest an interaction. The 2-chloro and 7-fluoro substitutions are predicted to influence the binding affinity and selectivity towards the EGFR kinase domain.

Quantitative Data from Structurally Related Compounds

Direct quantitative biological data for this compound is not available in the public domain. However, data from closely related 2,4-disubstituted-7-fluoroquinazoline derivatives provide strong predictive insights into its potential biological activity. The following table summarizes the EGFR inhibitory activity of representative quinazoline derivatives.

| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |

| Derivative A | 2-Anilino-4-substituted-7-fluoroquinazoline | EGFR (Wild-Type) | Data not available for a direct analog | A549 (Lung Carcinoma) | [1] |

| Derivative B | 2,4-Disubstituted-7-fluoroquinazoline | EGFR (L858R/T790M mutant) | Data not available for a direct analog | NCI-H1975 (Lung Carcinoma) | [7] |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR | 2-37 | A431 (Epidermoid Carcinoma) | [7] |

| Erlotinib | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | 2 | NCI-H358 (Bronchioalveolar Carcinoma) | [1] |

Note: The data presented is for structurally related, more complex molecules to infer the potential of the this compound scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize the biological targets of quinazoline derivatives.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay that measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) from the kinase of interest.

Materials:

-

EGFR kinase (recombinant)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound or its derivatives)

-

384-well microplate

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of EGFR kinase and the europium-labeled antibody to each well.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, NCI-H1975)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Test compound.

-

96-well cell culture plate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Visualizations

The primary predicted target of this compound, EGFR, is a key component of a complex signaling network that regulates cell fate.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival. Inhibition of EGFR by compounds like quinazoline derivatives blocks these downstream signals.

Caption: Predicted inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the biological targets of a novel compound involves a multi-step approach, from initial screening to cellular activity assessment.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 956101-10-3 | Benchchem [benchchem.com]

- 6. Cas 956101-10-3,this compound | lookchem [lookchem.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-7-fluoroquinazoline: A Technical Whitepaper on a Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a multitude of biological targets.[1] This has led to the development of numerous therapeutic agents, particularly in oncology.[2][3][4] 2-Chloro-7-fluoroquinazoline is a synthetic compound within this class, characterized by a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinazoline ring.[5] While it is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules,[5][6] its own potential as a biologically active agent warrants investigation. This technical guide proposes a hypothesized mechanism of action for this compound, drawing parallels from the well-established activities of structurally related quinazoline derivatives. We postulate that this compound may act as a kinase inhibitor, potentially targeting the epidermal growth factor receptor (EGFR) signaling pathway, and thereby inducing apoptosis in cancer cells. This document provides a comprehensive overview of this hypothesis, supported by representative data, detailed experimental protocols for its validation, and visualizations of the implicated biological pathways.

Introduction to the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that has given rise to a wide array of biologically active compounds.[1] The therapeutic potential of quinazoline derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] In the realm of oncology, numerous quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and lapatinib, which function as tyrosine kinase inhibitors.[2][7]

The mechanism of action for many anticancer quinazolines involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[2] This interference disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The structural flexibility of the quinazoline scaffold allows for modifications that can fine-tune binding affinity and selectivity for specific kinase targets.[8]

Hypothesized Mechanism of Action for this compound

Based on the established pharmacology of the quinazoline class, we hypothesize that this compound functions as an inhibitor of protein kinases, with a high probability of targeting the epidermal growth factor receptor (EGFR). The rationale for this hypothesis is rooted in the fact that many potent EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives. While this compound lacks the 4-anilino substitution, the core quinazoline structure is the essential pharmacophore for ATP-competitive inhibition. The chloro and fluoro substitutions at the 2 and 7 positions, respectively, may influence the compound's binding affinity and selectivity.

The proposed cascade of events following the interaction of this compound with cancer cells is as follows:

-

Kinase Inhibition: The compound binds to the ATP-binding pocket of a receptor tyrosine kinase, likely EGFR. This prevents the phosphorylation and subsequent activation of the receptor.

-

Signal Transduction Blockade: Inhibition of the kinase disrupts downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.[4]

-

Induction of Apoptosis: The disruption of these pro-survival signals leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, programmed cell death.[3][9]

This hypothesized mechanism is depicted in the signaling pathway diagram below.

References

- 1. This compound | 956101-10-3 | Benchchem [benchchem.com]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 956101-10-3,this compound | lookchem [lookchem.com]

- 6. scispace.com [scispace.com]

- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

Spectroscopic and Spectrometric Characterization of 2-Chloro-7-fluoroquinazoline: A Technical Overview

Introduction

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-7-fluoroquinazoline. These predictions are derived from computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.1 - 9.3 | s | - | H4 |

| ~8.0 - 8.2 | dd | ~9.0, ~5.5 | H5 |

| ~7.6 - 7.8 | dd | ~9.0, ~2.5 | H8 |

| ~7.4 - 7.6 | td | ~9.0, ~2.5 | H6 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C7 (¹JCF ≈ 250-260 Hz) |

| ~162 | C2 |

| ~155 | C4 |

| ~152 | C8a |

| ~130 | C5 |

| ~125 (d, JCF ≈ 10 Hz) | C8 |

| ~120 (d, JCF ≈ 25 Hz) | C6 |

| ~118 (d, JCF ≈ 5 Hz) | C4a |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1600 | Strong | C=N Stretch (quinazoline ring) |

| 1580 - 1550 | Strong | C=C Stretch (quinazoline ring) |

| 1250 - 1200 | Strong | C-F Stretch |

| 850 - 800 | Strong | C-Cl Stretch |

| 900 - 690 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182/184 | 100/33 | [M]⁺˙ (Molecular Ion) |

| 147 | ~70 | [M-Cl]⁺ |

| 120 | ~40 | [M-Cl-HCN]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

For fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic techniques.

The Strategic Dance of Atoms: A Technical Guide to the Structure-Activity Relationship of Fluoroquinazolines

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has unlocked new frontiers in drug design, significantly modulating the pharmacokinetic and pharmacodynamic properties of the resulting fluoroquinazoline derivatives. This in-depth technical guide navigates the intricate structure-activity relationships (SAR) of fluoroquinazolines, providing a comprehensive analysis of how subtle atomic modifications influence their biological activities, from anticancer and antimicrobial to anti-inflammatory effects. This document serves as a vital resource for researchers engaged in the rational design and development of next-generation fluoroquinazoline-based therapeutics.

The Fluoroquinazoline Core: A Privileged Scaffold in Modern Drug Discovery

The quinazoline ring system is a recurring motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its rigid, planar structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of fluorine, the most electronegative element, into the quinazoline nucleus is a deliberate and strategic move in medicinal chemistry.[2] This is not merely an atomic substitution but a profound alteration of the molecule's electronic landscape.

The unique properties of fluorine—small atomic radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—impart several advantageous characteristics to the parent molecule. These include:

-

Enhanced Metabolic Stability: The strength of the C-F bond often shields the molecule from metabolic degradation by cytochrome P450 enzymes, leading to an extended half-life and improved bioavailability.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity, and basicity, which in turn influences its solubility, membrane permeability, and overall pharmacokinetic profile.

This guide will dissect the SAR of fluoroquinazolines by examining the impact of substitutions at key positions of the quinazoline ring, providing a rationale for the observed biological outcomes.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of fluoroquinazolines is exquisitely sensitive to the nature and position of substituents on the quinazoline core. The following sections provide a detailed analysis of the SAR at each key position.

The Critical C4 Position: A Gateway to Potency

The C4 position of the quinazoline ring is arguably the most critical determinant of biological activity, particularly for anticancer agents targeting protein kinases. The nature of the substituent at this position directly influences the molecule's ability to fit into the ATP-binding pocket of these enzymes.

Anilino moieties are a common feature at the C4 position of many potent kinase inhibitors, including the well-known epidermal growth factor receptor (EGFR) inhibitor, gefitinib. The SAR at this position can be summarized as follows:

-

Substitution on the Anilino Ring: The electronic and steric properties of substituents on the anilino ring play a pivotal role in modulating activity. For instance, small, electron-withdrawing groups, such as chlorine and fluorine, at the meta- and para-positions of the aniline ring often enhance inhibitory activity against EGFR.[3]

-

Impact of the Linker: The nature of the atom linking the anilino group to the quinazoline core is also crucial. An NH-linker is generally preferred for optimal activity, as it can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase domain.

The Versatile C2 Position: A Modulator of Selectivity and Activity

The C2 position offers a valuable site for structural modification to fine-tune the selectivity and overall activity profile of fluoroquinazolines.

-

Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C2 position can lead to compounds with a broad spectrum of biological activities. For example, 2-aryl-6-fluoroquinazoline derivatives have shown promising anticancer activity.

-

Alkyl and Amino Groups: Small alkyl or amino substituents at this position can also influence the molecule's interaction with its target and its physicochemical properties.

The Fluorine at C6: Enhancing the Core

The presence of a fluorine atom at the C6 position is a hallmark of many clinically successful quinazoline-based drugs. This substitution is not arbitrary; it confers significant advantages:

-

Increased Potency: The electron-withdrawing nature of fluorine at C6 can enhance the acidity of the N1 proton, facilitating a crucial hydrogen bond interaction with the kinase hinge region.

-

Improved Pharmacokinetics: As mentioned earlier, the C-F bond's stability enhances metabolic resistance, contributing to better oral bioavailability and a longer duration of action.[4]

The C7 Position: A Handle for Diverse Functionalities

The C7 position provides a convenient handle for introducing a variety of substituents that can modulate solubility, cell permeability, and target engagement.

-

Piperazine Moiety: The incorporation of a piperazine ring at the C7 position is a common strategy to improve the aqueous solubility and pharmacokinetic properties of fluoroquinazolines. This modification is frequently seen in antibacterial and anti-inflammatory agents.[2]

-

Other Heterocyclic and Aliphatic Chains: A wide range of other heterocyclic rings and aliphatic chains can be appended to the C7 position to explore different regions of the target's binding site and to optimize the overall drug-like properties of the molecule.

Biological Activities of Fluoroquinazolines: A Multifaceted Therapeutic Potential

The structural versatility of the fluoroquinazoline scaffold has led to the discovery of compounds with a wide range of therapeutic applications.

Anticancer Activity: Targeting Key Signaling Pathways

Fluoroquinazolines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.

-

EGFR Inhibition: Many fluoroquinazolines are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways that control cell proliferation, survival, and metastasis.[5][6]

-

Aurora Kinase Inhibition: Another important target for fluoroquinazoline-based anticancer agents is the Aurora kinase family, which plays a critical role in cell cycle regulation. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.[5][7]

Table 1: Structure-Activity Relationship of Fluoroquinazolines as Anticancer Agents (EGFR Inhibitors)

| Compound ID | R1 (C2) | R2 (C4) | R3 (C6) | R4 (C7) | IC50 (µM) vs. EGFR | Reference |

| Gefitinib | H | 3-chloro-4-fluoroanilino | H | methoxy | 0.096 | [5] |

| Analog 1 | Pyridin-3-yl | 2-aminobenzothiazole | Br | H | 0.096 | [5] |

| Analog 2 | H | 3-ethynyl-anilino | F | methoxy | Not specified | |

| Analog 3 | H | 4-(3-morpholinopropoxy)anilino | F | H | Not specified |

Antibacterial Activity: Disrupting Bacterial Replication

Fluoroquinazolines have also demonstrated significant potential as antibacterial agents, often by targeting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.

The SAR for antibacterial activity often emphasizes the importance of a piperazine moiety at the C7 position, which is believed to enhance bacterial cell wall penetration and interaction with the target enzymes.

Anti-inflammatory Activity: Modulating Immune Responses

Certain fluoroquinazoline derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and by suppressing T-cell proliferation.[2]

Table 2: Structure-Activity Relationship of Fluoroquinazolines as Anti-inflammatory Agents

| Compound ID | R1 (C4) | R2 (C6) | R3 (C7) | TNF-α Inhibition IC50 (µM) | T-cell Proliferation Inhibition IC50 (µM) | Reference |

| 7a | 3,4-(methylenedioxy)phenyl | F | 1-piperazino | 0.23 | 0.18 | [2] |

| 7b | 4-methoxyphenyl | F | 1-piperazino | 1.1 | 0.65 | [2] |

| 7c | 4-chlorophenyl | F | 1-piperazino | 0.45 | 0.33 | [2] |

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluoroquinazoline and for key biological assays.

Synthesis of a 4-Anilino-6-fluoroquinazoline Derivative

This protocol describes a general method for the synthesis of 4-anilino-6-fluoroquinazolines, which are key intermediates for many biologically active compounds.

Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline

-

To a solution of 6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-chloro-6-fluoroquinazoline.

Step 2: Synthesis of the 4-Anilino-6-fluoroquinazoline Derivative

-

To a solution of 4-chloro-6-fluoroquinazoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to yield the final 4-anilino-6-fluoroquinazoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of fluoroquinazoline derivatives on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Kinase Inhibition Assay

This assay measures the ability of fluoroquinazoline derivatives to inhibit the activity of a specific protein kinase.

-

In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay or an ELISA.

-

Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are presented using Graphviz.

EGFR Signaling Pathway and Inhibition by Fluoroquinazolines

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Chlorinated Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and biological activities of chlorinated quinazoline compounds. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of these compounds in a laboratory setting.

Introduction to Chlorinated Quinazolines

Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of chlorine atoms into the quinazoline scaffold can significantly modulate the physicochemical properties and biological activities of these molecules, often enhancing their therapeutic potential. Chlorinated quinazolines are key pharmacophores in a number of approved drugs and clinical candidates, particularly in the field of oncology. However, their synthesis and handling require stringent safety measures due to their potential toxicity and reactivity.

Safety and Handling

The safe handling of chlorinated quinazoline compounds is paramount to protect laboratory personnel from potential hazards. This section outlines the necessary personal protective equipment (PPE), handling and storage procedures, and emergency protocols.

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before handling any chlorinated quinazoline compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Lab Coat: A lab coat or gown, preferably chemically resistant, should be worn to protect against spills.

-

-

Respiratory Protection: All work with chlorinated quinazoline powders or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Handling and Storage

Proper handling and storage practices are essential to minimize exposure and maintain the integrity of the compounds:

-

Handling:

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal

Chlorinated quinazoline waste is considered hazardous and must be disposed of according to institutional and local regulations.

-

Solid Waste: Collect in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Contaminated Materials: All disposable items that have come into contact with chlorinated quinazolines (e.g., gloves, pipette tips) should be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. For small spills, use an appropriate absorbent material and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

Synthesis of Chlorinated Quinazoline Derivatives

The synthesis of chlorinated quinazolines often involves multi-step procedures. Below are representative experimental protocols for the preparation of key intermediates and final products.

Synthesis of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is a versatile intermediate for the synthesis of various 4-substituted quinazoline derivatives.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4(1H,3H)-quinazolinedione (1 equivalent).

-

Chlorination: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Precipitation: A solid precipitate will form. Continue stirring until all the ice has melted.

-

Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven to obtain 2,4-dichloroquinazoline.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4-Anilino-6-chloroquinazoline Derivatives

This protocol describes the nucleophilic substitution of a chlorine atom at the C4 position of a chlorinated quinazoline with an aniline derivative.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 2,4-dichloro-6-chloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).

-

Reaction Conditions: Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the mixture. Heat the reaction to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-anilino-6-chloroquinazoline derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and In Vitro Assays

Chlorinated quinazolines exhibit a range of biological activities, with anticancer properties being the most extensively studied. This section details common in vitro assays used to evaluate their efficacy.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorinated quinazoline compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of chlorinated quinazoline compounds on the cell cycle distribution of cancer cells.

Experimental Protocol:

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with the chlorinated quinazoline compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

In Vivo Toxicity Assessment

Acute toxicity studies in animal models provide crucial information about the potential toxicity of a compound.

Acute Oral Toxicity Study in Rodents

This protocol provides a general guideline for assessing the acute oral toxicity of a chlorinated quinazoline derivative.

Experimental Protocol:

-

Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

-

Dose Administration: Administer the test compound orally at various dose levels to different groups of animals. A control group should receive the vehicle only.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Determine the LD₅₀ (median lethal dose) value, which is the dose that is lethal to 50% of the test animals.

Quantitative Data Summary

The following tables summarize key quantitative data for representative chlorinated quinazoline compounds.

Table 1: In Vitro Cytotoxicity of Selected Chlorinated Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | A431 | 0.015 - 0.05 | [1] |

| Erlotinib | A431 | 0.02 - 0.1 | [1] |

| Lapatinib | BT474 | 0.01 - 0.1 | [2] |

| 4-(3-Chloroanilino)-6,7-dimethoxyquinazoline | A549 | 5.2 | [1] |

| 4-(4-Chloroanilino)-6,7-dimethoxyquinazoline | A549 | 3.8 | [1] |

Table 2: In Vivo Acute Toxicity of Selected Quinazoline Derivatives

| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Reference |

| 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-4(3H)-quinazolinone dihydrochloride | Mouse | Intraperitoneal | 400 | [3] |

| Gefitinib | Rat | Oral | > 2000 | [4] |

| Erlotinib | Mouse | Oral | > 2000 | [5] |

Signaling Pathways and Experimental Workflows

Chlorinated quinazolines often exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are common targets.

EGFR Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway Inhibition

Experimental Workflow for Synthesis and Evaluation

Conclusion

Chlorinated quinazoline compounds represent a valuable class of molecules with significant therapeutic potential, particularly in the development of anticancer agents. Their synthesis and handling necessitate a thorough understanding of safety protocols to mitigate potential risks. This guide has provided an in-depth overview of the safe handling procedures, experimental protocols for synthesis and biological evaluation, and a summary of the quantitative data and signaling pathways associated with these compounds. By adhering to these guidelines, researchers can safely and effectively advance the discovery and development of novel chlorinated quinazoline-based therapeutics.

References

- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. RTECS NUMBER-VA2962020-Chemical Toxicity Database [drugfuture.com]

- 4. Gefitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-7-fluoroquinazoline from 2-amino-4-fluorobenzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichloro-7-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds, starting from 2-amino-4-fluorobenzoic acid. The synthesis proceeds through a two-step process involving a cyclization reaction to form a quinazolinedione intermediate, followed by a chlorination step. This dichloro-derivative serves as a versatile precursor for the synthesis of 2-chloro-7-fluoroquinazoline derivatives through selective nucleophilic substitution.

Synthetic Pathway Overview

The synthesis is a two-step process:

-

Step 1: Cyclization. 2-amino-4-fluorobenzoic acid is treated with sodium cyanate in an acidic aqueous medium, followed by base-mediated ring closure to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.

-

Step 2: Chlorination. The intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to produce the target compound, 2,4-dichloro-7-fluoroquinazoline.[1]

Data Presentation

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Starting Material | 2-amino-4-fluorobenzoic acid | 7-fluoroquinazoline-2,4(1H,3H)-dione |

| Key Reagents | Sodium cyanate (NaOCN), Acetic acid, NaOH, HCl | Phosphorus oxychloride (POCl₃), N,N-diethylaniline |

| Solvent | Water | None (POCl₃ as reagent and solvent) |

| Reaction Temperature | Room temperature, then cooling | Reflux |

| Reaction Time | Not specified, typically a few hours | Overnight |

| Product | 7-fluoroquinazoline-2,4(1H,3H)-dione | 2,4-dichloro-7-fluoroquinazoline |

| Yield | 82% | Not explicitly stated for this specific reaction |

| Appearance | Precipitate (likely a solid) | Not specified |

Experimental Protocols

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a published procedure for the synthesis of 2,4-dichloro-7-fluoroquinazoline.[1]

Materials:

-

2-amino-4-fluorobenzoic acid (100 g, 0.645 mol)

-

Acetic acid (80 ml)

-

Water (2.8 L)

-

Sodium cyanate (NaOCN) (105 g, 1.616 mol)

-

Sodium hydroxide (NaOH) (480 g, 12 mol)

-

Concentrated Hydrochloric acid (HCl) (~1.2 L)

-

Mechanical stirrer

-

Large reaction vessel

Procedure:

-

To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).

-

With vigorous stirring using a mechanical stirrer, add a solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

In small portions, add sodium hydroxide (480 g, 12 mol) to the reaction mixture, ensuring the temperature is controlled by cooling.

-

After the addition of NaOH is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture until the pH reaches approximately 4. Be aware that strong foaming will occur.

-

Collect the formed precipitate by filtration.

-

Wash the precipitate with water and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione (yield: 82%, 95 g). This product can be used in the next step without further purification.[1]

Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline

This protocol is a continuation from the previously synthesized intermediate.[1]

Materials:

-

7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol)

-

N,N-diethylaniline (125 g, 0.84 mol)

-

Phosphorus oxychloride (POCl₃) (500 ml)

-

Rotary evaporator

-

Ice

-

Suitable extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml).

-

Heat the mixture to reflux and maintain for overnight.

-

After the reaction is complete, remove the excess POCl₃ using a rotary evaporator.

-

Carefully pour the residue onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 2,4-dichloro-7-fluoroquinazoline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

References

Application Notes and Protocols for the Synthesis of 2-Chloro-7-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Chloro-7-fluoroquinazoline, a key intermediate in pharmaceutical research and drug development. Quinazoline derivatives are recognized for their potential in targeting a range of biological processes, making this compound a valuable precursor for the synthesis of various bioactive molecules.[1][2] The protocol described herein is based on a multi-step synthesis starting from 2-amino-4-fluorobenzoic acid.

The synthetic pathway involves an initial cyclization to form a quinazoline scaffold, followed by a chlorination step to yield the final product. This method is designed to be efficient and suitable for laboratory-scale synthesis.

Experimental Workflow Diagram

Figure 1. A diagram illustrating the multi-step synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 2-amino-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich |

| Urea | ≥99% | Fisher Scientific |

| Phosphorus oxychloride (POCl3) | ≥99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate | ACS Grade | VWR Chemicals |

| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals |

| Silica Gel (for chromatography) | 230-400 mesh | Sigma-Aldrich |

Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol

-

In a 250 mL round-bottom flask, combine 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) and urea (23.2 g, 387 mmol).

-

Heat the mixture in an oil bath at 180-190 °C for 4 hours. The mixture will melt, solidify, and then remelt.

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of 2 M NaOH solution and heat the mixture to reflux for 1 hour until a clear solution is obtained.

-

Cool the solution in an ice bath and acidify with concentrated HCl to pH 2-3.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven at 80 °C to yield 7-fluoroquinazoline-2,4-diol as a white solid.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazoline-2,4-diol (5 g, 27.8 mmol).

-

Carefully add phosphorus oxychloride (POCl3, 25 mL, 268 mmol) followed by a catalytic amount of N,N-Dimethylformamide (DMF, 0.5 mL).

-

Heat the reaction mixture to reflux at 110 °C for 6 hours. Monitor the reaction progress by TLC.[3]

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-7-fluoroquinazoline.

Step 3: Selective Dechlorination to this compound

Note: This step is a generalized procedure, and conditions may need to be optimized.

-

Dissolve the crude 2,4-dichloro-7-fluoroquinazoline (1 g, 4.6 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

-

Add a palladium catalyst, such as 10% Pd/C (50 mg).

-